N-(4-iodo-2,3-dimethylphenyl)acetamide
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Overview
Description
N-(4-iodo-2,3-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12INO It is a derivative of acetanilide, where the phenyl ring is substituted with iodine at the 4-position and methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2,3-dimethylphenyl)acetamide typically involves the iodination of 2,3-dimethylaniline followed by acetylation. The reaction conditions for iodination often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The acetylation step involves reacting the iodinated product with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the phenyl ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2,3-dimethylphenyl)acetamide, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
N-(4-iodo-2,3-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein labeling due to its reactive iodine atom.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-iodo-2,3-dimethylphenyl)acetamide involves its ability to interact with biological molecules through its iodine atom. This interaction can lead to the inhibition of enzymes or modification of proteins. The compound may target specific molecular pathways, depending on its structure and the functional groups present.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodo-2,5-dimethylphenyl)acetamide
- N-(3-iodo-2,6-dimethylphenyl)acetamide
- N-(5-iodo-2,4-dimethylphenyl)acetamide
- N-(4-iodo-2-methylphenyl)acetamide
- N-(4-iodo-3-methylphenyl)acetamide
Uniqueness
N-(4-iodo-2,3-dimethylphenyl)acetamide is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-iodo-2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-6-7(2)10(12-8(3)13)5-4-9(6)11/h4-5H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHFFADNBCKFJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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